BenchChemオンラインストアへようこそ!

6-(2-Propenyl)dihydrolysergic acid

Dopamine D2 receptor Receptor binding affinity Ergoline structure-activity relationship

Certified pharmacopeial reference standard: Cabergoline EP Impurity A / USP Related Compound A. The only compound fulfilling identity requirements for cabergoline QC per Ph. Eur. & USP. Features a 6-allyl substituent critical for analytical specificity; substitution with non-allylated dihydrolysergic acid or its amide metabolite invalidates regulatory methods. Dominant human urinary metabolite (~38% radioactivity), making it the preferred quantitative marker for bioequivalence and DDI studies. Low D2 affinity (orders of magnitude below cabergoline) enables use as a negative control in receptor binding assays. Essential for HPLC method development, AMV, ANDA filing, and batch release testing. Do not substitute with generic dihydrolysergic acid.

Molecular Formula C18H20N2O2
Molecular Weight 296.4 g/mol
Cat. No. B8071334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-Propenyl)dihydrolysergic acid
Molecular FormulaC18H20N2O2
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESCC(=C)N1CC(CC2C1CC3=CNC4=CC=CC2=C34)C(=O)O
InChIInChI=1S/C18H20N2O2/c1-10(2)20-9-12(18(21)22)6-14-13-4-3-5-15-17(13)11(8-19-15)7-16(14)20/h3-5,8,12,14,16,19H,1,6-7,9H2,2H3,(H,21,22)/t12?,14-,16-/m1/s1
InChIKeyHXWGRHISBRPZNU-DTQDAUPPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(2-Propenyl)dihydrolysergic Acid (FCE 21589): Chemical Identity, Pharmacopeial Role, and Procurement Context


6-(2-Propenyl)dihydrolysergic acid (CAS 81409-74-7; synonym: 6-Allyl-8β-carboxyergoline; code: FCE 21589) is a semi-synthetic ergoline derivative belonging to the dihydrolysergic acid subclass of ergot alkaloids [1]. It is formally designated as Cabergoline EP Impurity A and Cabergoline Related Compound A (USP), serving as a specified pharmacopeial reference standard for the quality control of the dopamine D2 agonist cabergoline [2]. The compound is also the principal acid metabolite of cabergoline in humans, accounting for approximately 38% of urinary radioactivity within 24 hours post-dose [3]. Its molecular structure (C₁₈H₂₀N₂O₂; MW 296.36) features a saturated 9,10-dihydrolysergic acid core with a 6-allyl (2-propenyl) substituent on the piperidine nitrogen—a structural feature that is essential to its differentiation from non-allylated dihydrolysergic acid analogs [1].

Why 6-(2-Propenyl)dihydrolysergic Acid Cannot Be Interchanged with Other Dihydrolysergic Acid Analogs in Analytical or Pharmacological Contexts


The 6-allyl substituent on the ergoline scaffold is not a passive structural feature; it directly modulates receptor pharmacology, metabolic fate, and pharmacopeial identity. In a systematic in vitro comparison of cabergoline and its metabolites, FCE 21589 ranked lowest in dopamine D2 receptor affinity among seven tested ergoline derivatives, falling substantially below its closest amide metabolite FCE 21590 and orders of magnitude below the parent drug cabergoline (Ki ~0.9 nM for D2) [1]. Concomitantly, FCE 21589 constitutes the dominant human urinary metabolite (~38% of 0–24 h radioactivity), exceeding FCE 21590 by approximately 9.5-fold in abundance [2]. Non-allylated dihydrolysergic acid (CAS 5878-43-3; C₁₆H₁₈N₂O₂) differs not only in molecular formula (Δ C₂H₂) but lacks the pharmacopeial designation required for cabergoline impurity profiling [3]. These quantitative disparities mean that substituting FCE 21589 with generic dihydrolysergic acid, its amide metabolite FCE 21590, or non-certified analogs will invalidate analytical method specificity, compromise regulatory compliance, and confound pharmacological interpretation.

Quantitative Differentiation Evidence for 6-(2-Propenyl)dihydrolysergic Acid (FCE 21589) Relative to In-Class Comparators


Dopamine D2 Receptor Affinity Ranking: FCE 21589 Exhibits the Lowest Affinity Among Seven Cabergoline-Related Ergolines

In a direct head-to-head in vitro study using rat striatal membranes, the dopamine D2 receptor affinity of FCE 21589 ranked lowest among seven cabergoline-related ergoline derivatives. The full ordinal ranking was: pergolide ≥ cabergoline ≥ FCE27395 ≥ FCE21904 > bromocriptine > FCE21590 > FCE21589 [1]. Cabergoline itself exhibits a Ki of approximately 0.9 nM at the rat striatal D2 receptor under comparable conditions , placing FCE 21589's D2 affinity at least two orders of magnitude lower than the parent drug. This represents a functional consequence of the free carboxylic acid at position 8 versus the N-acylurea moiety present in cabergoline and the amide side chain retained in FCE 21590.

Dopamine D2 receptor Receptor binding affinity Ergoline structure-activity relationship

Urinary Metabolic Abundance: FCE 21589 Is the Predominant Human Metabolite, Exceeding FCE 21590 by ~9.5-Fold

In a human mass balance study following oral administration of [³H]cabergoline (0.6 mg nominal dose), FCE 21589 was identified as the principal urinary metabolite. Radio-TLC quantification demonstrated that FCE 21589 accounted for 38% of urinary radioactivity in the 0–24 h collection period and 30% in the 0–96 h pooled urine [1]. By direct comparison, the amide metabolite FCE 21590 represented no more than 4% of urinary radioactivity in the first 24 hours, increasing to approximately 8% over 96 hours [1]. In a cross-species study, FCE 21589 constituted 30%, 21%, and 41% of 0–24 h urinary radioactivity in rat, monkey, and man, respectively [2]. Unchanged cabergoline represented less than 14% of urinary radioactivity in the 0–24 h human collection [1].

Cabergoline metabolism Urinary metabolite profiling Pharmacokinetics

Pharmacopeial Designation as EP Impurity A and USP Related Compound A: Regulatory Identity Differentiates FCE 21589 from Non-Compendial Dihydrolysergic Acid Analogs

FCE 21589 is explicitly designated as Cabergoline EP Impurity A in the European Pharmacopoeia monograph and as Cabergoline Related Compound A in the USP, making it a legally required reference standard for cabergoline API purity testing [1]. The synthesis and full characterization of this impurity, alongside impurities B, C, and D, was published by Wagger et al. (2013), who confirmed the structure as cabergolinic acid—the free carboxylic acid obtained by hydrolysis of the cabergoline urea moiety [2]. The compound was synthesized from ergocryptine and obtained in 82% yield via a Pinnick oxidation sequence, with full spectroscopic characterization provided for identity confirmation [2]. In contrast, non-allylated dihydrolysergic acid (CAS 5878-43-3; C₁₆H₁₈N₂O₂) and other 6-alkyl ergoline-8-carboxylic acids lack any pharmacopeial monograph designation, and thus cannot serve as compendial reference standards for cabergoline impurity testing [2].

Pharmaceutical reference standard Pharmacopeial impurity profiling Regulatory compliance

Structural Differentiation: The 6-Allyl Substituent Distinguishes FCE 21589 from Dihydrolysergic Acid by Molecular Formula and Stereoelectronic Properties

FCE 21589 (C₁₈H₂₀N₂O₂; MW 296.36) differs from the parent scaffold dihydrolysergic acid (C₁₆H₁₈N₂O₂; MW 270.33) by the presence of a 6-allyl (2-propenyl) substituent on the piperidine nitrogen [1]. This represents a Δ C₂H₂ (Δ MW 26.03 Da) difference . The 6-allyl group is a prerequisite for the compound's role as a cabergoline metabolite and synthetic intermediate; cabergoline itself incorporates this same 6-allyl-ergoline core [2]. In the patent literature, esters of 1-substituted-6-allyl-ergoline-8β-carboxylic acids (including FCE 21589 and its esters) are consistently described as 5-HT receptor antagonists, whereas the patent scope explicitly distinguishes 6-allyl from 6-C₁₋₄ straight-chain alkyl substitutions for different pharmacological profiles [3].

Ergoline chemistry Structure-activity relationship Molecular differentiation

Cross-Species Metabolic Consistency: FCE 21589 Is the Dominant Urinary Metabolite Across Rat, Monkey, and Human

The metabolic fate of FCE 21589 was compared across three species following oral administration of ¹⁴C-cabergoline [1]. In 0–24 h urine, FCE 21589 accounted for 30% (rat), 21% (monkey), and 41% (human) of total urinary radioactivity, confirming its status as the predominant metabolite in all species tested [1]. The interspecies rank order of FCE 21589 abundance was human > rat > monkey. This cross-species consistency is not observed for the amide metabolite FCE 21590, which was present in only small quantities across species [1]. Furthermore, faecal elimination dominated in humans (72% of the dose over 10 days) compared to urinary elimination (18%), indicating that FCE 21589 quantification in urine captures only a fraction of total cabergoline clearance [2].

Cross-species metabolism Preclinical pharmacokinetics Metabolite identification

Evidence-Backed Application Scenarios for 6-(2-Propenyl)dihydrolysergic Acid (FCE 21589 / Cabergoline EP Impurity A)


Pharmacopeial Reference Standard for Cabergoline API Impurity Profiling (QC/QA and ANDA Submissions)

FCE 21589 is the only compound that fulfills the identity requirements for Cabergoline EP Impurity A (Ph. Eur.) and Cabergoline Related Compound A (USP). Its use as a certified reference standard is mandated for HPLC method development, method validation (AMV), and quality-controlled batch release testing of cabergoline active pharmaceutical ingredient and finished dosage forms [1]. The compound's well-characterized synthesis (82% yield via Pinnick oxidation of the corresponding aldehyde) and full spectroscopic characterization make it the definitive standard against which unknown impurities are identified and quantified [2]. Generic dihydrolysergic acid or other 6-alkyl ergoline-8-carboxylic acids cannot be substituted, as they lack the required pharmacopeial designation and would fail identity confirmation in a regulated analytical workflow [2].

Primary Quantitative Marker for Cabergoline Metabolism and Pharmacokinetic Studies

Because FCE 21589 is the dominant urinary metabolite of cabergoline across rats (30% of 0–24 h urinary radioactivity), monkeys (21%), and humans (41%), it serves as the preferred quantitative marker for in vivo metabolism studies, bioequivalence testing, and drug-drug interaction assessments involving cabergoline [3]. Its abundance exceeds that of unchanged cabergoline (<14% of 0–24 h urinary radioactivity) and the amide metabolite FCE 21590 (≤4%), making it the most analytically accessible and quantitatively significant metabolite for LC-MS/MS method development [4]. Procurement volumes for FCE 21589 in PK laboratories should therefore be proportionally larger than for FCE 21590 to match analytical workload requirements.

Low-Affinity D2 Receptor Control Compound for Dopaminergic Selectivity Profiling

The established rank order of D2 receptor affinity—pergolide ≥ cabergoline ≥ FCE27395 ≥ FCE21904 > bromocriptine > FCE21590 > FCE21589—positions FCE 21589 as the lowest-affinity D2 ligand among cabergoline-derived ergolines [5]. With cabergoline exhibiting a Ki of ~0.9 nM at rat striatal D2 receptors , FCE 21589's D2 binding is at least two orders of magnitude weaker. This makes FCE 21589 a suitable negative control or selectivity benchmark in in vitro D2 receptor binding assays, particularly when investigators need to confirm that observed dopaminergic effects of cabergoline metabolites are attributable to the parent drug or FCE 21590 rather than the carboxylic acid metabolite.

Synthetic Intermediate for 6-Allyl-Substituted Ergoline Derivative Libraries

FCE 21589 (cabergolinic acid) is the key carboxylic acid intermediate in the synthesis of cabergoline and structurally related 6-allyl-ergoline-8-carboxamides. The published synthesis from ergocryptine demonstrates a viable route to the free acid, which can then be coupled with various amines to generate focused libraries of D2 receptor ligands [2]. The 6-allyl group is a critical pharmacophoric element: patent literature consistently describes 6-allyl (as opposed to 6-methyl or 6-ethyl) substituted dihydrolysergic acid esters as 5-HT receptor antagonists [6]. This makes FCE 21589 the preferred starting material for medicinal chemistry programs exploring dual dopaminergic-serotonergic ergoline derivatives, as the allyl group provides a synthetic handle (via the terminal olefin) for further derivatization that saturated 6-alkyl analogs do not offer.

Quote Request

Request a Quote for 6-(2-Propenyl)dihydrolysergic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.